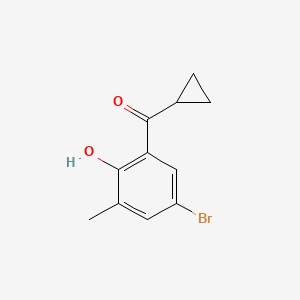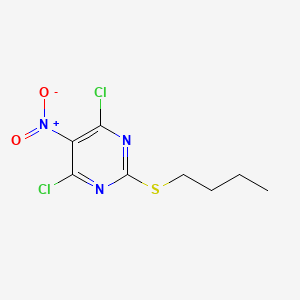
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of butylthio, dichloro, and nitro functional groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine typically involves the introduction of the butylthio group to a pyrimidine ring that already contains chloro and nitro substituents. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 2-(Butylthio)-4,6-dichloro-5-aminopyrimidine.
Oxidation: 2-(Butylsulfinyl)-4,6-dichloro-5-nitropyrimidine or 2-(Butylsulfonyl)-4,6-dichloro-5-nitropyrimidine.
Wissenschaftliche Forschungsanwendungen
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Industry: Used in the production of specialty chemicals and materials. Its unique functional groups make it useful in the development of novel polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitro group may be involved in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Ethylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Propylthio)-4,6-dichloro-5-nitropyrimidine
Uniqueness
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is unique due to the presence of the butylthio group, which imparts distinct chemical properties compared to its methylthio, ethylthio, and propylthio analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H9Cl2N3O2S |
|---|---|
Molekulargewicht |
282.15 g/mol |
IUPAC-Name |
2-butylsulfanyl-4,6-dichloro-5-nitropyrimidine |
InChI |
InChI=1S/C8H9Cl2N3O2S/c1-2-3-4-16-8-11-6(9)5(13(14)15)7(10)12-8/h2-4H2,1H3 |
InChI-Schlüssel |
DJWHLMGHYSCKFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)

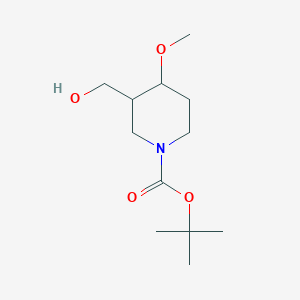
![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
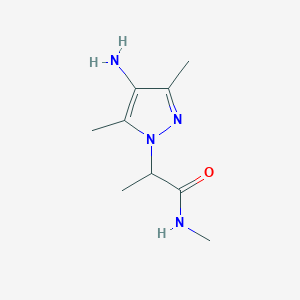
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
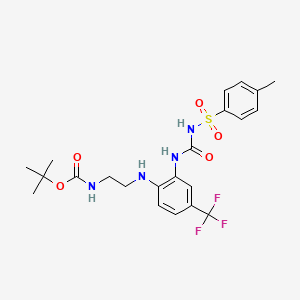
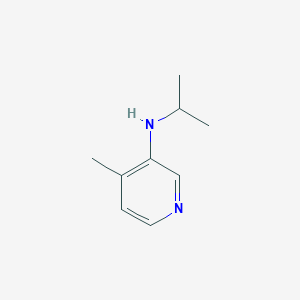
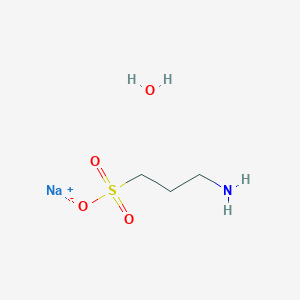
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
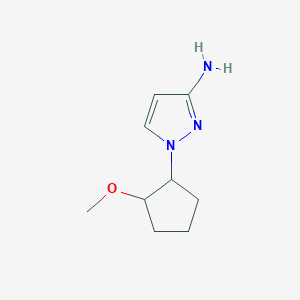
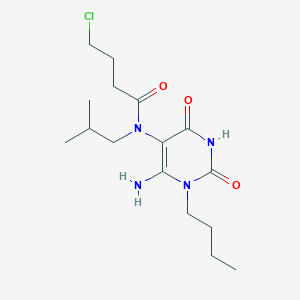
![3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13067408.png)
